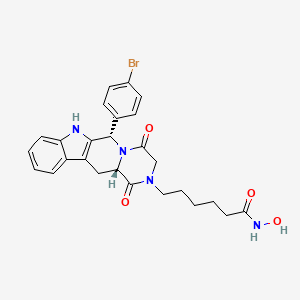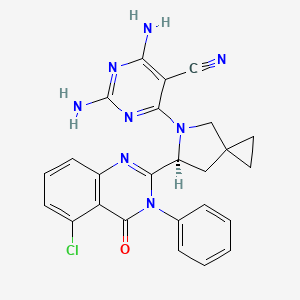
Hdac-IN-44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-44 is a novel histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have shown promise in the treatment of various cancers and neurodegenerative diseases by promoting histone acetylation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-44 involves multiple steps, including the formation of key intermediates and the final coupling reactionReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures. The process may also include the development of green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-44 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated compounds .
Scientific Research Applications
Hdac-IN-44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: Employed in cell culture experiments to investigate the effects of histone deacetylase inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and chemical probes for epigenetic research
Mechanism of Action
Hdac-IN-44 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription. The molecular targets of this compound include class I and II histone deacetylases, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hdac-IN-44 is unique compared to other histone deacetylase inhibitors due to its specific chemical structure and potency. Similar compounds include:
Suberoylanilide hydroxamic acid (SAHA): A well-known histone deacetylase inhibitor with broad-spectrum activity.
Trichostatin A (TSA): A potent inhibitor of class I and II histone deacetylases.
Valproic acid (VPA): A histone deacetylase inhibitor with additional anticonvulsant properties .
This compound stands out due to its higher selectivity and efficacy in preclinical models, making it a promising candidate for further development and clinical evaluation .
Properties
Molecular Formula |
C26H27BrN4O4 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
6-[(2S,8S)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C26H27BrN4O4/c27-17-11-9-16(10-12-17)25-24-19(18-6-3-4-7-20(18)28-24)14-21-26(34)30(15-23(33)31(21)25)13-5-1-2-8-22(32)29-35/h3-4,6-7,9-12,21,25,28,35H,1-2,5,8,13-15H2,(H,29,32)/t21-,25-/m0/s1 |
InChI Key |
SKKVUVSMTPERBW-OFVILXPXSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)







![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
